3-Isopropylisonicotinaldehyde
Overview
Description
3-Isopropylisonicotinaldehyde is a chemical compound with the molecular formula C9H11NO It is a derivative of isonicotinaldehyde, featuring an isopropyl group attached to the third carbon of the isonicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropylisonicotinaldehyde can be synthesized through several methods, including the following:
Reduction of 3-Isopropylisonicotinonitrile: This method involves the reduction of 3-isopropylisonicotinonitrile using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis of 3-Isopropylisonicotinamide: Another approach is the hydrolysis of 3-isopropylisonicotinamide using strong acids or bases.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
3-Isopropylisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-isopropylisonicotinic acid.
Reduction: Reduction reactions can convert this compound to 3-isopropylisonicotinamide.
Substitution: Substitution reactions can occur at the isopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
3-Isopropylisonicotinic Acid: Formed through oxidation.
3-Isopropylisonicotinamide: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Isopropylisonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Isopropylisonicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to the death of the microorganism.
Comparison with Similar Compounds
Isonicotinaldehyde: Lacks the isopropyl group.
3-Methylisonicotinaldehyde: Contains a methyl group instead of an isopropyl group.
Properties
IUPAC Name |
3-propan-2-ylpyridine-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPAJLXYIWGAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264738 | |
Record name | 3-(1-Methylethyl)-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-15-2 | |
Record name | 3-(1-Methylethyl)-4-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Methylethyl)-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801264738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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